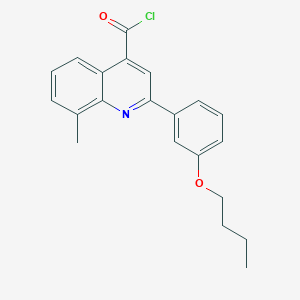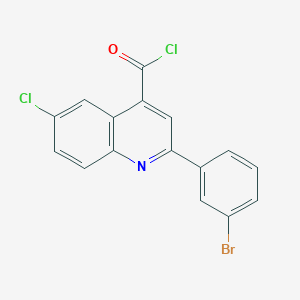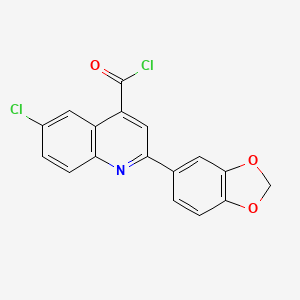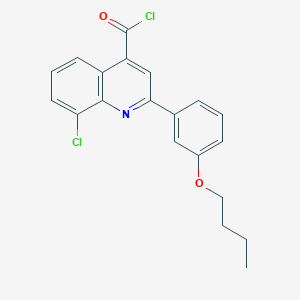![molecular formula C20H25BrClNO B1372921 4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride CAS No. 1220027-12-2](/img/structure/B1372921.png)
4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride” is a chemical compound . It is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds involves various chemical techniques and computational chemistry applications . For instance, 4,5-Bis [4- (1-methyl-1-phenylethyl)phenoxy]phthalonitrile was prepared by the nucleophilic substitution of the nitro group and bromine in 4-bromo-5-nitrophathalonitrile .Aplicaciones Científicas De Investigación
Radiolabeled Probes for σ Receptors
4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride and its analogs have been researched for their potential as radiolabeled probes for σ receptors. Halogenated 4-(4-phenoxymethyl)piperidines, similar in structure, have shown promising results in in vivo studies with adult male rats, indicating potential for tomographic studies of σ receptors (Waterhouse et al., 1997).
Stereoselective Synthesis in Medicinal Chemistry
These compounds have been utilized in the stereoselective synthesis of various piperidines, which are valuable in medicinal chemistry. For example, the synthesis of cis-3,4-disubstituted piperidines through ring transformation of azetidines has been explored, providing access to significant templates in medicinal chemistry (Mollet et al., 2011).
Structural Characterization and Bioactivity
The structural characterization and potential bioactivity of related substances have been a focus of study. For instance, a novel compound N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride has been synthesized and characterized, showing potential anti-leukemia bioactivity (Wang et al., 2009).
Development of Epigenetic Multiple Ligands
Derivatives of this compound class have been reported for their role as epigenetic multiple ligands. For example, bis-(3-bromo-4-hydroxy)benzylidene cyclic compounds have shown potent dual p300 and CARM1 inhibition and induced apoptosis in cancer cells (Fioravanti et al., 2020).
Synthesis and Molecular Structure Analysis
The synthesis and molecular structure of related compounds, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, have been studied, revealing insights into molecular interactions and stability (Khan et al., 2013).
Anti-HIV Activity
Some derivatives have shown significant anti-HIV activity. Piperidinylethyl, phenoxyethyl, and fluoroethyl bromopyridyl thiourea compounds have been synthesized and demonstrated potent inhibition of HIV-1 replication (Venkatachalam et al., 2000).
Dual Blockers for Na+ and Ca2+ Channels
Arylpiperidines related to 4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride have been found to be potent blockers of both neuronal Na+ and T-type Ca2+ channels, showing promise in anti-ischemic applications (Annoura et al., 1999).
Propiedades
IUPAC Name |
4-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO.ClH/c1-20(2,15-6-4-3-5-7-15)16-8-9-19(18(21)14-16)23-17-10-12-22-13-11-17;/h3-9,14,17,22H,10-13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVBUCLRLYOMDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CCNCC3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride | |
CAS RN |
1220027-12-2 |
Source


|
| Record name | Piperidine, 4-[2-bromo-4-(1-methyl-1-phenylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

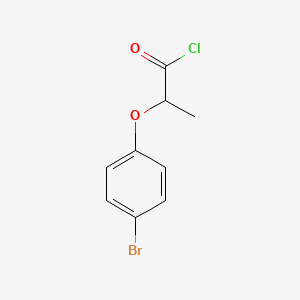

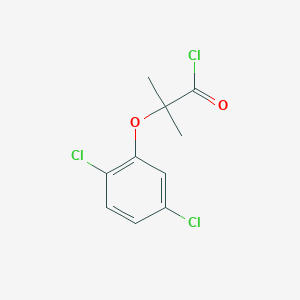
![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372842.png)
![5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372844.png)
